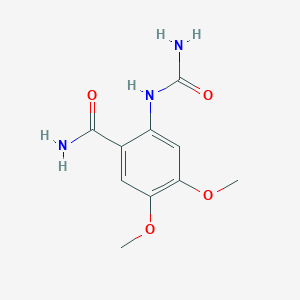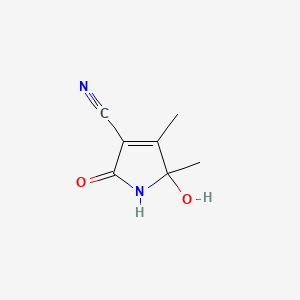
4-Hydrazino-2-methoxy-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazineyl-2-methoxybenzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, featuring a hydrazine group (-NH-NH2) and a methoxy group (-OCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazineyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution of the cyano group by the hydrazine group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Hydrazineyl-2-methoxybenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazineyl-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Hydrazineyl-2-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydrazineyl-2-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzonitrile: Lacks the hydrazine group, making it less reactive in certain chemical transformations.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-Aminobenzonitrile: Features an amino group, which can participate in different types of chemical reactions compared to the hydrazine group.
Uniqueness
4-Hydrazineyl-2-methoxybenzonitrile is unique due to the presence of both the hydrazine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
4-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-7(11-10)3-2-6(8)5-9/h2-4,11H,10H2,1H3 |
Clave InChI |
LELAZBFGUJPBQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)


![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)



![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)





